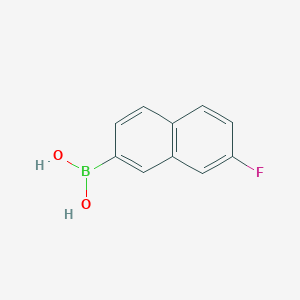

(7-Fluoronaphthalen-2-yl)boronic acid

Description

Properties

Molecular Formula |

C10H8BFO2 |

|---|---|

Molecular Weight |

189.98 g/mol |

IUPAC Name |

(7-fluoronaphthalen-2-yl)boronic acid |

InChI |

InChI=1S/C10H8BFO2/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1-6,13-14H |

InChI Key |

RIMYPEDLEOLPNH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=C2)F)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 7 Fluoronaphthalen 2 Yl Boronic Acid and Its Key Precursors

Direct Synthesis Strategies for Naphthalenylboronic Acids

Direct synthesis involves the introduction of a boronic acid or ester group onto the naphthalene (B1677914) core in one or a few steps from a suitable precursor.

The preparation of arylboronic acids has traditionally relied on the borylation of organometallic intermediates. A common and long-standing method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate, followed by acidic hydrolysis. orgsyn.orgresearchgate.net For the synthesis of (7-Fluoronaphthalen-2-yl)boronic acid, this would typically start from 2-bromo-7-fluoronaphthalene. The precursor is first converted to its corresponding Grignard or organolithium reagent, which then acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. nih.govorganic-chemistry.orggoogle.com Subsequent hydrolysis in an acidic aqueous solution yields the final boronic acid. researchgate.net

Another powerful method is the Miyaura borylation, which involves a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). orgsyn.org This approach offers excellent functional group tolerance. nih.gov Starting from 2-bromo-7-fluoronaphthalene, this reaction would directly yield the pinacol (B44631) ester of this compound, which can then be hydrolyzed to the boronic acid if required.

More recently, transition-metal-free, photoinduced borylation of haloarenes has emerged as a milder alternative, providing direct access to boronic acids and esters with broad scope. organic-chemistry.org

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, which is a more atom- and step-economical approach. orgsyn.org Iridium-catalyzed C-H borylation has become a particularly valuable tool for synthesizing arylboronic esters from unfunctionalized arenes. organic-chemistry.orgrsc.org These reactions typically employ a catalyst like [Ir(OMe)COD]₂ and a ligand, reacting the arene with a diboron reagent such as B₂pin₂. nih.gov

For fluorinated aromatic systems, these catalytic methods offer unique regioselectivity. The steric environment of the C-H bonds is the primary directing factor in Ir-catalyzed borylations, often leading to borylation at the least sterically hindered position. nih.gov In the case of 7-fluoronaphthalene, the electronic effects of the fluorine atom and the steric landscape of the naphthalene core would guide the regioselective installation of the boryl group. Furthermore, specialized ligands and catalyst systems have been developed to achieve high ortho-selectivity to the fluorine atom in fluoroarenes, a significant advancement for creating specific isomers. nih.govacs.org Cobalt and nickel-based catalysts have also been explored for the borylation of fluoroarenes, sometimes proceeding through C-F bond activation rather than C-H activation. acs.orgrsc.org

| Catalyst System | Boron Source | Key Features | Potential Application for 7-Fluoronaphthalene |

|---|---|---|---|

| Iridium/[Ligand] (e.g., dtbpy, tmp) | HBpin or B₂pin₂ | Sterically controlled C-H activation; high functional group tolerance. organic-chemistry.orgnih.gov | Direct borylation of 7-fluoronaphthalene at sterically accessible C-H positions. |

| Iridium/Terpyridine Ligand | HBpin | High ortho-selectivity to fluorine. acs.org | Selective borylation at the C-8 position. |

| Cobalt/PNP Pincer Ligand | B₂pin₂ | Ortho-to-fluorine selectivity via an undirected pathway. rsc.org | Potential for selective borylation at the C-8 position. |

| Nickel/NHC Ligand (e.g., IMes) | B₂pin₂ | Borylation via C-F bond cleavage. acs.org | Could be used if starting from a polyfluorinated naphthalene precursor. |

Derivatization and Protection Strategies for this compound

Boronic acids can be unstable and prone to side reactions like protodeboronation, especially under basic conditions. acs.org Therefore, they are often converted into more stable derivatives, such as boronic esters or protected boronates, for purification, storage, and use in multi-step syntheses. rsc.orgnih.gov

Boronic esters are the most common derivatives of boronic acids. Pinacol esters, in particular, are widely used due to their high stability, ease of handling, and compatibility with chromatographic purification. rsc.org They can be synthesized by two primary routes. The first is the direct esterification of the boronic acid with a diol, such as pinacol. This is typically an equilibrium process that can be driven to completion by removing the water formed during the reaction. psu.edu Solvent-free mechanochemical methods, involving grinding the boronic acid and pinacol together, have also been developed as a green and efficient alternative. psu.edu

The second route, as mentioned previously, involves synthetic methods that directly produce the boronic ester. Miyaura borylation and iridium-catalyzed C-H borylation using B₂pin₂ as the boron source directly yield the pinacol boronate ester. nih.govescholarship.org This avoids the need to handle the often less stable free boronic acid.

For boronic acids that are particularly susceptible to decomposition, such as certain heteroaryl or electron-deficient arylboronic acids, the naphthalene-1,8-diaminato (dan) group serves as a robust protecting group. acs.orgnih.gov The resulting aryl-B(dan) derivatives exhibit significantly reduced Lewis acidity at the boron center, which imparts exceptional stability towards protodeboronation under aqueous basic conditions. acs.orgnih.gov

The synthesis of aryl-B(dan) compounds can be achieved through various methods, including the reaction of arylamines with a nonsymmetrical diboron reagent like B(pin)-B(dan) in a Sandmeyer-type transformation. orgsyn.org Alternatively, diboronic acid can be reacted with 1,8-diaminonaphthalene (B57835) to form B₂(dan)₂, which can then be used in subsequent borylation reactions. nih.gov A significant recent development is the ability to use aryl-B(dan) compounds directly in Suzuki-Miyaura cross-coupling reactions without deprotection. acs.org The use of a strong base like KOt-Bu under anhydrous conditions allows for the formation of a reactive borate species that can undergo transmetalation, providing a complementary solution to the challenge of protodeboronation. acs.orgresearchgate.netacs.org

Fluorous tagging is a modern purification strategy that utilizes the unique properties of highly fluorinated compounds. illinois.edu A substrate or reagent is "tagged" with a perfluoroalkyl chain, making it highly "fluorophilic." researchgate.net This allows for straightforward separation from non-tagged, organic molecules using fluorous solid-phase extraction (F-SPE), where the fluorous-tagged compound is retained on a fluorous silica (B1680970) gel column while other components are washed away. illinois.edunih.gov

This strategy is particularly advantageous in multistep and parallel synthesis for simplifying the purification of intermediates. nih.gov In the context of this compound, a fluorous tag could be attached to a precursor of 7-fluoronaphthalene. After the borylation reaction, the fluorous-tagged boronic acid or ester could be easily isolated from the reaction mixture by F-SPE. The tag could then be cleaved to release the final, purified product. This approach can circumvent challenging chromatographic separations and facilitate the synthesis of complex boronic acid derivatives. nih.gov

Advanced Chemical Reactivity and Mechanistic Investigations of 7 Fluoronaphthalen 2 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov (7-Fluoronaphthalen-2-yl)boronic acid serves as a versatile coupling partner in several of these transformations, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling with this compound Substrates

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com this compound is an effective substrate in these reactions for the synthesis of fluorinated biaryl and heteroaryl compounds, which are significant motifs in medicinal chemistry and materials science. researchgate.net

Typical reaction conditions involve a palladium catalyst, a base, and a suitable solvent. The choice of these components is crucial for achieving high yields, particularly with electron-deficient boronic acids like the title compound.

| Catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Product Type | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 110 | 1-Bromo-4-fluorobenzene | Fluorinated Biphenyl | mdpi.com |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Aryl Chlorides | Biaryls | nih.gov |

| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | Heteroaryl Bromides | Heterobiaryls | nih.gov |

| Pd(OH)₂ | K₃PO₄ | Ethanol | 65 | Substituted Bromobenzenes | Biaryl Derivatives | nih.gov |

The fluorine atom at the C7 position of the naphthalene (B1677914) ring significantly influences the reactivity of this compound. Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect (-I) on the aromatic system. This effect has several important consequences for the Suzuki-Miyaura coupling reaction.

The electron-withdrawing nature of the fluorine atom decreases the electron density on the naphthalene ring system, which in turn increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the formation of the boronate species [ArB(OH)₃]⁻ upon reaction with the base, which is a key step prior to transmetalation. However, this electron deficiency also makes the carbon-boron bond more susceptible to cleavage by proton sources, a process known as protodeboronation. organic-chemistry.org

In terms of selectivity, the electronic properties of the fluorine substituent can influence the rate of the transmetalation step in the catalytic cycle. For electron-deficient boronic acids, the transfer of the aryl group from boron to the palladium center can be a rate-limiting step. The choice of catalyst and ligands is therefore critical to promote efficient coupling. Studies on fluorinated arylboronic acids have shown that electron-donating ligands on the palladium center can enhance the rate of reductive elimination, while sterically hindered ligands can facilitate the oxidative addition and transmetalation steps.

Protodeboronation is a significant undesired side reaction in Suzuki-Miyaura couplings, particularly for electron-deficient and heteroaryl boronic acids. nih.gov This process involves the cleavage of the C–B bond and its replacement with a C–H bond, leading to the formation of a deboronated byproduct (in this case, 7-fluoronaphthalene) and a reduction in the yield of the desired cross-coupled product. The electron-withdrawing fluorine atom in this compound makes it particularly prone to this side reaction, especially under basic, aqueous conditions. rsc.org

Several strategies have been developed to mitigate protodeboronation:

Use of Boronic Esters: Converting the boronic acid to a boronate ester can significantly enhance its stability. N-methyliminodiacetic acid (MIDA) boronates are particularly effective. sigmaaldrich.com These air-stable, crystalline solids are unreactive under standard anhydrous cross-coupling conditions but undergo slow hydrolysis in the presence of an aqueous base to release the boronic acid in a controlled manner. nih.govrsc.org This slow-release strategy maintains a low concentration of the reactive boronic acid, which minimizes protodeboronation while allowing the desired cross-coupling to proceed. nih.gov

Anhydrous Conditions: Performing the reaction under anhydrous conditions can suppress protodeboronation by eliminating the primary proton source (water). The use of anhydrous solvents and bases is crucial in this approach.

Choice of Base and Solvent: The reaction pH is a critical factor influencing the rate of protodeboronation. nih.gov The use of milder bases, such as K₃PO₄ or Cs₂CO₃, can be beneficial. The choice of solvent also plays a role, with some studies suggesting that polar aprotic solvents may be preferable.

Highly Active Catalysts: Employing highly active palladium catalysts with specialized ligands (e.g., bulky, electron-rich phosphines like SPhos or XPhos) can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process. nih.gov

| Strategy | Description | Key Advantage | Reference |

| MIDA Boronates | Use of air-stable N-methyliminodiacetic acid esters that slowly release the boronic acid. | Minimizes boronic acid concentration, suppressing side reactions. | nih.govsigmaaldrich.com |

| Anhydrous Conditions | Exclusion of water from the reaction mixture using dry solvents and reagents. | Removes the primary proton source for protodeboronation. | sigmaaldrich.com |

| Optimized Base/Solvent | Careful selection of base (e.g., K₃PO₄) and solvent to control pH and reaction kinetics. | Reduces the rate of base-mediated protodeboronation. | nih.gov |

| High-Activity Catalysts | Use of modern Pd-catalyst systems with bulky, electron-rich ligands. | Accelerates the desired coupling, making it kinetically favored over protodeboronation. | nih.gov |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

Transmetalation: The Ar¹-Pd(II)-X complex then reacts with the boronic acid (or its corresponding boronate). The base activates the boronic acid to form a more nucleophilic boronate species [Ar²B(OH)₃]⁻, which then transfers its organic group (Ar²) to the palladium center, displacing the halide or triflate. This forms a new palladium(II) intermediate, Ar¹-Pd(II)-Ar², and releases the boron-containing byproduct. For electron-deficient boronic acids like this compound, this step can be slow and may require careful optimization of reaction conditions.

Reductive Elimination: The diorganopalladium(II) complex, Ar¹-Pd(II)-Ar², undergoes reductive elimination to form the final cross-coupled product (Ar¹-Ar²) and regenerate the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

Copper-Catalyzed Chan-Lam Type Couplings and Related Processes

The Chan-Lam coupling reaction is a copper-mediated or -catalyzed method for forming carbon-heteroatom bonds, typically between an organoboron reagent and an amine (N-H), alcohol (O-H), or thiol (S-H). nih.govrsc.org This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. This compound can serve as the arylating agent in these transformations, enabling the synthesis of N- and O-arylated fluoronaphthalene derivatives.

The reaction is typically carried out in the presence of a copper salt, such as Cu(OAc)₂ or CuSO₄, often with a ligand like pyridine (B92270) or 1,10-phenanthroline, and an oxidant, which can be atmospheric oxygen. nih.govrsc.org The conditions are generally mild, often proceeding at room temperature. nih.gov

The proposed mechanism involves the formation of a copper(II) complex which undergoes transmetalation with the boronic acid. The resulting aryl-copper(II) species then couples with the heteroatom nucleophile, followed by reductive elimination to yield the product and a copper(I) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.

| Heteroatom Source | Copper Catalyst | Ligand | Conditions | Product Type | Reference |

| Amines/Anilines | Cu(OAc)₂ | Pyridine | Room Temp, Air | N-Arylated Amines | nih.gov |

| 2-Amino-N-heterocycles | Cu(II) Salt | None (ligand-free) | Room Temp, Air | N-Arylated Heterocycles | rsc.org |

| Phenols | Cu(OAc)₂ | None | Room Temp, O₂ | Aryl Ethers | nih.gov |

| Thiols | CuSO₄ | 1,10-phenanthroline | Room Temp, O₂ | Aryl Thioethers | nih.gov |

Other Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Beyond the widely used Suzuki-Miyaura and Chan-Lam couplings, this compound can potentially participate in other transition-metal-catalyzed bond-forming reactions.

Carbon-Carbon Bond Formation:

Heck-type Reactions: The oxidative Heck reaction allows for the coupling of arylboronic acids with alkenes, catalyzed by palladium(II). rsc.org This reaction proceeds via a different mechanism than the traditional Heck reaction, starting with a transmetalation step rather than oxidative addition. This method could be used to synthesize 7-fluoro-2-vinylnaphthalenes and their derivatives. rsc.org

Rhodium-Catalyzed Conjugate Addition: Arylboronic acids can undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, catalyzed by rhodium complexes. rug.nlwiley-vch.de This reaction provides a route to β-arylated ketones, esters, and other carbonyl compounds. This compound would be a suitable substrate for creating β-(7-fluoronaphthalen-2-yl) carbonyl compounds.

Carbon-Heteroatom Bond Formation:

While copper-catalyzed Chan-Lam reactions are the most common for C-heteroatom bond formation with boronic acids, other methods exist. For instance, oxidative hydroxylation, catalyzed by copper, can convert arylboronic acids into phenols. nih.gov This would provide a direct route to 7-fluoro-2-naphthol from this compound.

Nickel-Catalyzed Cyclization Reactions Utilizing Organoboronic Acids

No research data is available for the nickel-catalyzed cyclization reactions specifically utilizing this compound.

Fluoride-Mediated Boronic Acid Transformations

There are no specific studies on the fluoride-mediated transformations of this compound.

Intramolecular Reactivity and Cyclization Pathways

Detailed research findings on the intramolecular reactivity and cyclization pathways of this compound have not been reported in the scientific literature.

Applications in Organic Synthesis and Complex Molecule Construction

Construction of Functionalized Biaryl and Oligoarene Architectures

The primary utility of (7-Fluoronaphthalen-2-yl)boronic acid in this context lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov This reaction is a cornerstone of modern organic chemistry for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance. rsc.org

The fluoronaphthyl moiety is a significant structural motif in various functional materials and pharmaceutical agents. This compound serves as a direct and efficient precursor for installing this group onto other aromatic or heteroaromatic systems. In a typical Suzuki-Miyaura coupling reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. rsc.orgfrontierspecialtychemicals.com This methodology provides a straightforward route to a wide range of 2-aryl-7-fluoronaphthalene derivatives, which are challenging to synthesize through classical methods. The reaction's robustness allows for the use of diverse coupling partners, leading to a library of functionalized arylnaphthalene scaffolds.

The table below illustrates the versatility of this compound in synthesizing various arylnaphthalene scaffolds via the Suzuki-Miyaura reaction.

| This compound | Coupling Partner (Ar-X) | Resulting Arylnaphthalene Scaffold |

| Phenyl bromide | 7-Fluoro-2-phenylnaphthalene | |

| 4-Chloropyridine | 2-(7-Fluoronaphthalen-2-yl)pyridine | |

| 3-Iodoanisole | 7-Fluoro-2-(3-methoxyphenyl)naphthalene | |

| 2-Bromothiophene | 2-(7-Fluoronaphthalen-2-yl)thiophene |

For the construction of more complex oligoarenes, sequential cross-coupling strategies are employed. These methods rely on starting materials containing multiple boron moieties with differentiated reactivity. nih.govresearchgate.net While this compound itself has only one boron group, it can be elaborated into a di-borylated species where the two boron groups are distinct, such as a boronic acid pinacol (B44631) ester (Bpin) and an N-methyliminodiacetic acid (MIDA) boronate. researchgate.netdntb.gov.ua

The differential stability and reactivity of these boron groups allow for selective, stepwise Suzuki-Miyaura couplings. nih.gov Typically, the Bpin group is more reactive under standard coupling conditions and will react first, leaving the MIDA boronate intact. researchgate.net After the first coupling, the MIDA boronate can be cleaved under specific conditions to reveal the boronic acid, which is then ready to participate in a second, different cross-coupling reaction. researchgate.net This powerful strategy enables the programmed and controlled assembly of unsymmetrical oligoarenes from a single, multifunctionalized building block derived from this compound.

Role in Medicinal Chemistry Synthesis as a Building Block

Boronic acids are increasingly recognized as crucial intermediates and pharmacophores in drug discovery. nih.govnih.gov Their stability, low toxicity, and versatile reactivity make them ideal building blocks for creating libraries of compounds for biological screening. nih.gov

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The naphthalene (B1677914) scaffold is also a well-established core structure in many bioactive compounds, known to interact with various biological targets. nih.govekb.eg this compound is therefore a highly valuable precursor, combining both the beneficial properties of fluorine and the naphthalene framework. It provides synthetic access to novel fluorinated naphthalene derivatives that can be evaluated for a range of therapeutic applications, including as anticancer, anti-inflammatory, or antimicrobial agents. nih.govresearchgate.netscienceopen.com

| Bioactive Scaffold Class | Rationale for using this compound | Potential Therapeutic Area |

| Tubulin Polymerization Inhibitors | The naphthalene moiety can be designed to interact with the colchicine-binding site of tubulin. nih.gov | Anticancer nih.gov |

| Kinase Inhibitors | The fluoronaphthyl group can serve as a hydrophobic "hinge-binding" motif. | Anticancer, Anti-inflammatory |

| Enzyme Inhibitors | The boronic acid itself can act as a transition-state analog, forming reversible covalent bonds with active site residues like serine or threonine. medchemexpress.com | Various |

| Nuclear Receptor Modulators | The rigid, planar naphthalene structure can mimic endogenous ligands. | Endocrinology, Oncology |

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. drugdiscoverychemistry.comnih.gov this compound fits the profile of an ideal fragment due to its molecular complexity, defined three-dimensional shape, and the presence of the reactive boronic acid handle.

In FBDD, a library of boronic acid fragments, including derivatives like this compound, can be screened against a target protein. The boronic acid functional group is particularly advantageous as it can form reversible covalent bonds with serine or threonine residues in a protein's active site, increasing the chances of detecting a binding event even for low-affinity fragments. medchemexpress.com Once a hit is identified, the fluoronaphthalene core can be elaborated and optimized using the boronic acid as a synthetic handle to grow the fragment into a more potent, drug-like molecule. nih.gov

Fluorous-Phase Oriented Synthesis

Fluorous-phase synthesis is a purification technique that utilizes organofluorine compounds. A "fluorous tag" (a highly fluorinated alkyl chain) is attached to a substrate, allowing it to be selectively separated from non-fluorinated reaction components by solid-phase extraction using a fluorous stationary phase (like silica (B1680970) gel with a bonded perfluoroalkyl phase).

While this compound is not itself "fluorous," its boronic acid group can be used to anchor a fluorous tag. More commonly in this context, fluorous boronic acids are developed as reusable catalysts for reactions like amide bond formation. nih.govresearchgate.net A fluorous boronic acid catalyst can be used to promote a reaction in a standard organic solvent; after the reaction is complete, the catalyst can be selectively extracted and recovered from the product mixture using a fluorous solvent, allowing for its reuse. nih.gov This approach aligns with the principles of green chemistry by minimizing catalyst waste.

Regioselective Functionalization of Naphthalene Series via C-H Activation (General)

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, providing efficient pathways to complex molecules. researchgate.net In the context of naphthalene derivatives, regioselective C-H activation is crucial for introducing functional groups at specific positions on the aromatic core, thereby enabling the synthesis of diverse and valuable compounds. nih.gov While methods for functionalizing naphthalenes have traditionally relied on electrophilic aromatic substitution, controlling regioselectivity can be challenging and is dependent on existing functional groups. researchgate.net Transition metal-catalyzed C-H functionalization offers a more direct and often more selective alternative. researchgate.net

A key strategy in this area involves the iridium-catalyzed C-H borylation of fluoroarenes, which allows for the direct installation of a versatile boronic ester group. acs.orgacs.orgnih.gov This transformation is particularly significant as compounds like this compound are synthesized through such methods. The fluorine substituent plays a critical role in directing the regioselectivity of the borylation reaction. While steric factors often dominate in iridium-catalyzed borylations, electronic effects also exert a significant influence, especially in fluorinated systems. researchgate.net

Research has demonstrated that the use of specific ligands can control the site of borylation on fluoroarenes. For instance, certain terpyridine-based iridium complexes exhibit high selectivity for the C-H bond ortho to the fluorine atom. acs.orgresearchgate.net Conversely, other ligand systems, such as those based on dipyridyl hydrazone, have been developed to favor borylation at the meta position relative to the fluorine substituent. acs.orgnih.gov This tunable regioselectivity is paramount for accessing specific isomers of fluoronaphthyl boronic acids, which are valuable building blocks for further chemical elaboration.

The resulting aryl boronic acids and their ester derivatives are exceptionally useful intermediates in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the formation of new carbon-carbon bonds by coupling the naphthalene core to other aromatic or aliphatic fragments, facilitating the construction of complex molecular architectures found in pharmaceuticals and materials science. nih.gov

The table below summarizes representative findings in the iridium-catalyzed C-H borylation of fluoroarenes, illustrating the influence of ligands on regioselectivity.

In addition to iridium catalysis, palladium-catalyzed reactions have also been extensively explored for the C-H functionalization of naphthalenes. nih.govacs.orgdntb.gov.ua These methods often employ directing groups to achieve high regioselectivity, enabling the introduction of various functional groups at positions that are otherwise difficult to access. nih.govresearchgate.net The development of these regioselective C-H activation strategies underscores the importance of creating versatile building blocks, such as this compound, which serve as pivotal intermediates in the synthesis of more complex and functionally diverse naphthalene-containing molecules.

Catalytic Roles and Cooperative Catalysis Involving Boronic Acid Entities

Organoboronic Acid Catalysis in Dehydrative Condensation Reactions

Organoboronic acids have proven to be effective catalysts for dehydrative condensation reactions, such as the formation of amides and esters. These reactions are fundamentally important in organic synthesis and represent a greener alternative to many traditional methods as they often generate water as the sole byproduct. acs.org The catalytic cycle generally involves the activation of a carboxylic acid through the formation of a monoacyl boronate intermediate. acs.org

Arylboronic acids, particularly those bearing electron-deficient substituents, are highly active in promoting dehydrative amide and ester condensations. acs.org For instance, the combination of an arylboronic acid with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to cooperatively catalyze the dehydrative condensation between carboxylic acids and amines to produce amides under azeotropic reflux conditions. nih.gov This cooperative system is significantly more effective than using either catalyst individually and demonstrates chemoselectivity for (poly)conjugated carboxylic acids. nih.gov The proposed mechanism involves the initial activation of the carboxylic acid by the arylboronic acid to form a mixed anhydride (B1165640) intermediate. Subsequently, a nucleophilic additive can react with this intermediate to generate a more active cationic species, leading to a more rapid amide condensation. nih.gov

Brønsted base-assisted boronic acid catalysis has also been developed for the dehydrative self-condensation of carboxylic acids. acs.org Arylboronic acids featuring bulky (N,N-dialkylamino)methyl groups at the 2,6-positions can effectively catalyze the intramolecular dehydrative condensation of dicarboxylic and tetracarboxylic acids. acs.org This represents a significant advancement in the catalytic dehydrative self-condensation of carboxylic acids. acs.org

Below is a table summarizing the catalytic activity of different arylboronic acids in a model dehydrative condensation reaction.

| Catalyst System | Reactants | Product | Conditions | Yield (%) | Reference |

| Arylboronic acid / DMAPO | Carboxylic acid, Amine | Amide | Azeotropic reflux | High | nih.gov |

| 2,6-(dialkylaminomethyl)arylboronic acid | Dicarboxylic acid | Anhydride | Azeotropic reflux | High | acs.org |

| Electron-deficient arylboronic acids | Carboxylic acid, Amine/Alcohol | Amide/Ester | Not specified | Effective | acs.org |

Co-Catalytic Systems with Transition Metals

The utility of organoboronic acids extends beyond their role as standalone catalysts. They can act as potent co-catalysts in synergistic systems with transition metals, enabling novel and efficient transformations.

A noteworthy example of cooperative catalysis is the synergistic use of chiral Rh(I) complexes and organoboron compounds. researchhub.comnih.govresearchgate.net This dual catalytic system has been successfully applied to the site-selective functionalization of carbohydrates, leading to the synthesis of biologically relevant arylnaphthalene glycosides. researchhub.comnih.govresearchgate.net In this system, the boronic acid acts as a compatible co-catalyst, and the judicious selection of the organoboron catalyst is crucial for the success of the reaction. researchhub.comnih.gov This method achieves multiple levels of stereocontrol, including enantio-, diastereo-, regio-, and anomeric control, as well as dynamic kinetic resolution. researchhub.comnih.gov While organoboron compounds are well-known transmetallating agents in Rh(I) catalysis, their role as catalysts in glycofunctionalization is a more recent development. researchhub.com This synergistic approach paves a direct route to complex glycoside motifs. researchhub.comresearchgate.net

In the realm of cross-coupling reactions, boronic acids are renowned as essential reagents in the Suzuki-Miyaura reaction. researchgate.net The efficiency of these palladium-catalyzed reactions can be significantly enhanced through cooperative catalysis with copper. For instance, the palladium-catalyzed cross-coupling of thiocyanates with boronic acids in the presence of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) provides a cyanide-free method for the synthesis of nitriles. nih.gov

Furthermore, copper(I) has been shown to facilitate Suzuki-Miyaura reactions of electron-deficient 2-heterocyclic boronates, which are typically challenging substrates that give low conversions. acs.org The addition of a copper co-catalyst leads to greatly enhanced yields for these difficult couplings. acs.org Mechanistic studies suggest that copper may play a role in the catalytic cycle, potentially in the transmetalation step. acs.org The synergistic combination of palladium and a Lewis base has also been explored for the Suzuki-Miyaura cross-coupling of amides via N-C bond cleavage. acs.org

The following table provides examples of palladium/copper cooperative catalysis in cross-coupling reactions involving boronic acids.

| Reaction Type | Catalysts | Substrates | Product | Key Advantage | Reference |

| Cyanation | Palladium, Copper(I) thiophene-2-carboxylate | Boronic acid, Benzylthiocyanate | Nitrile | Cyanide-free | nih.gov |

| Suzuki-Miyaura | Palladium, Copper(I) | 2-Heterocyclic boronate, Aryl halide | Biaryl | Enhanced yields for difficult couplings | acs.org |

| Suzuki-Miyaura | Palladium, Lewis base | Primary benzamide, Boronic acid | Biaryl ketone | N-C bond activation | acs.org |

Catalyst Recovery and Reusability in Boronic Acid Catalysis

A critical aspect of sustainable chemistry is the ability to recover and reuse catalysts. mdpi.com While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging. mdpi.com In the context of boronic acid catalysis, efforts have been made to develop systems that allow for catalyst recovery and reuse.

One approach involves the heterogenization of the catalyst by supporting it on a solid matrix. For example, silica-supported boron sulfonic acid has been employed as a reusable catalyst for the synthesis of 1,1-diacetates. researchgate.net This solid acid catalyst can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of catalytic activity. researchgate.net The development of such heterogeneous catalysts is crucial for the industrial application of boronic acid-catalyzed processes, as it addresses both economic and environmental concerns. mdpi.comevonik.com

Integration in Advanced Materials Science and Supramolecular Assemblies

Supramolecular Chemistry and Non-Covalent Interactions of Fluorinated Boronic Acids

The ability of molecules to self-assemble into ordered, functional structures is the foundation of supramolecular chemistry. For fluorinated boronic acids like (7-Fluoronaphthalen-2-yl)boronic acid, self-assembly is governed by a sophisticated interplay of various non-covalent interactions. The presence of both a hydrogen-bonding boronic acid group and an electron-poor, fluorinated aromatic system creates a molecule with rich potential for forming complex supramolecular architectures.

Hydrogen bonding plays a central role in the supramolecular assemblies formed by boronic acids. The B(OH)₂ group is an effective hydrogen bond donor and can participate in robust, directional interactions. Arylboronic acids commonly form hydrogen-bonded dimers in the solid state, and these dimeric units can be further linked into extended chains or networks. Studies using reversible encapsulation to isolate individual molecular pairs have shown that boronic acid homodimers are exceptionally stable, indicating that the B(OH)₂ group is a highly efficient hydrogen-bonding partner due to its adaptable structure.

The introduction of a fluorine atom onto the naphthalene (B1677914) ring significantly modulates these interactions. Key effects include:

Enhanced Lewis Acidity: As a strongly electron-withdrawing substituent, the fluorine atom increases the Lewis acidity of the boron center. This enhancement is crucial for strengthening interactions with Lewis bases and can influence the molecule's ability to bind to analytes or participate in catalytic processes.

Tuning of Competing Interactions: Fluorination can act as a switch to control the balance between different non-covalent forces. For example, in systems containing boronic esters and azopyridines, the level of fluorination on the pyridine (B92270) ring determines whether a dative B←N coordination bond forms or if π-π stacking interactions become dominant, leading to the formation of a co-crystal instead of a coordination adduct. This demonstrates that subtle electronic tuning can direct the pathway of self-assembly.

Electrostatic and Repulsive Forces: The lone pairs of electrons on the fluorine atom can engage in repulsive interactions with other atoms, which can influence molecular packing and favor the formation of specific, kinetically stable phases.

| Interaction Type | Description | Role in Supramolecular Assembly |

| Hydrogen Bonding | Interaction between the acidic protons of the B(OH)₂ group and a hydrogen bond acceptor. | Primary driving force for forming dimers and extended networks; defines crystal architecture. |

| π-π Stacking | Attractive, non-covalent interaction between the aromatic naphthalene rings. | Promotes the stacking of molecules into columns or layers, contributing to crystal packing. |

| B←N Dative Bonding | A coordinate covalent bond between the Lewis acidic boron atom and a Lewis basic nitrogen atom. | Can form strong, specific adducts that compete with other non-covalent interactions. |

| Fluorine-Modulated Interactions | The electron-withdrawing effect of fluorine enhances the acidity of the boron atom and alters the electronic character of the π-system. | Tunes the strength of other interactions, allowing for control over the final supramolecular outcome. |

| CH–π Interactions | Weak interaction between a C-H bond and the face of the aromatic π-system. | Provides additional stabilization to the overall supramolecular structure. |

Boronic Acid-Based Sensors for Chemical Species (Mechanistic Focus)

This compound serves as a sophisticated molecular component in the design of advanced sensors for various chemical species. Its utility stems from the unique reactivity of the boronic acid functional group, which can engage in specific and often reversible interactions with target analytes. The fluoronaphthalene backbone provides a robust and photophysically active scaffold, making it particularly suitable for developing fluorescent probes. The mechanistic focus of sensors based on this compound centers on two primary interactions: the binding of fluoride (B91410) ions and the recognition of cis-diols.

Principles of Boronate-Fluoride Interactions

The sensing of fluoride ions by arylboronic acids, including this compound, is predicated on a fundamental Lewis acid-base interaction. researchgate.netresearchgate.net The boron atom in the boronic acid moiety is electron-deficient, rendering it an effective Lewis acid capable of accepting a pair of electrons from a nucleophilic species, or Lewis base, such as the highly electronegative fluoride ion.

The primary mechanism involves the interaction of the boronic acid group with fluoride ions, leading to a change in the coordination and hybridization of the boron atom. In an aqueous environment, the boronic acid [Ar-B(OH)₂] exists in equilibrium with its anionic tetrahedral boronate form [Ar-B(OH)₃]⁻. Upon introduction of fluoride, a more complex interaction occurs, involving the displacement of the hydroxyl groups by fluoride ions to form a stable anionic tetrafluoroboronate complex, [Ar-BF₃]⁻. nih.gov

This transformation is the cornerstone of the sensing mechanism and induces significant changes in the electronic properties of the molecule. nih.gov

Hybridization Change : The boron center transitions from a trigonal planar, sp²-hybridized state in the free boronic acid to a tetrahedral, sp³-hybridized state in the fluoroboronate complex.

Electronic Property Modulation : The neutral boronic acid group is typically considered an electron-withdrawing group. However, upon complexation with fluoride to form the [Ar-BF₃]⁻ species, the boron center becomes electron-rich, effectively behaving as an electron-donating group. nih.gov

This switch in electronic character is harnessed in fluorescent sensor design. When the this compound scaffold is part of a larger system involving a fluorophore, this electronic modulation can alter the photophysical properties of the molecule. Common signaling mechanisms include:

Photoinduced Electron Transfer (PET) : In a PET sensor, the boronic acid moiety can act as a quencher or part of the PET system. The binding of fluoride alters the energy levels of the boronic acid's molecular orbitals, which can inhibit or enhance the PET process, leading to a "turn-on" or "turn-off" fluorescent response. rsc.orgacs.org

Intramolecular Charge Transfer (ICT) : For molecules with a donor-π-acceptor structure, the change of the boronic acid from an acceptor to a donor upon fluoride binding can dramatically alter the ICT character of the excited state, resulting in a detectable shift in the emission wavelength. nih.gov

The presence of the fluorine atom on the naphthalene ring of this compound enhances the Lewis acidity of the boron atom through its electron-withdrawing inductive effect. This increased acidity can lead to a stronger binding affinity for fluoride ions compared to non-fluorinated analogues, potentially increasing the sensitivity of the sensor.

| Interaction Stage | Boron Hybridization | Electronic Character of Boron Moiety | Consequence for Sensing |

| Free Boronic Acid | sp² (trigonal planar) | Electron-withdrawing | Baseline signal (e.g., fluorescence quenched) |

| Fluoride Complex | sp³ (tetrahedral) | Electron-donating | Modulated signal (e.g., fluorescence restored) |

Recognition of Cis-Diols in Affinity Materials

The ability of this compound to recognize and bind molecules containing cis-1,2- or cis-1,3-diol functionalities is a cornerstone of its application in affinity materials for separating and sensing biomolecules like saccharides, glycoproteins, and ribonucleosides. nih.govrsc.orgresearchgate.net The underlying principle is the formation of a reversible covalent bond, resulting in a stable five- or six-membered cyclic boronate ester. nih.gov

The mechanism of this interaction is highly dependent on the pH of the surrounding medium. researchgate.net

Acidic/Neutral pH (Low pH) : At a pH significantly below the pKa of the boronic acid, the boron atom exists predominantly in its neutral, trigonal planar (sp²) form. This configuration is not optimally primed for esterification with diols, and binding is generally weak or non-existent. researchgate.netresearchgate.net

Alkaline pH (High pH) : As the pH approaches and surpasses the pKa of the boronic acid, the boron center readily accepts a hydroxide (B78521) ion (OH⁻) from the solution. This converts the boronic acid into its anionic, tetrahedral boronate (sp³) form. nih.govacs.org This tetrahedral intermediate is highly activated for reaction with a cis-diol.

Ester Formation : The activated tetrahedral boronate readily undergoes a condensation reaction with a cis-diol, displacing water or hydroxide ions to form the cyclic boronate ester. This interaction is covalent but remains reversible. nih.gov

Reversibility : Lowering the pH shifts the equilibrium back, favoring the trigonal boronic acid and the free diol, causing the boronate ester to dissociate. This pH-switchable binding and release is a key feature of boronate affinity materials. researchgate.net

While the tetrahedral boronate is a key species, kinetic studies suggest that the reaction can also proceed via the direct interaction of the neutral trigonal boronic acid with the diol, although this pathway is generally slower. nih.govnih.gov

The binding affinity and selectivity of this compound for different diols are governed by several factors:

Boronic Acid pKa : The electron-withdrawing fluorine substituent on the naphthalene ring lowers the pKa of the boronic acid group. A lower pKa facilitates the formation of the reactive tetrahedral boronate at a more neutral pH, which is highly advantageous for applications involving biological samples that require physiological pH conditions. researchgate.netnih.gov

Diol Structure and Acidity : The binding strength is influenced by the geometry and conformational flexibility of the diol. Furanose forms of saccharides, which have a relatively fixed syn-periplanar diol arrangement, typically bind more strongly than pyranose forms. aablocks.com

Solvent and Temperature : The equilibrium of the boronate ester formation is also influenced by the solvent environment and temperature.

The fluoronaphthalene core of the molecule can act as a fluorescent reporter, allowing the binding event to be monitored spectroscopically. Upon ester formation, changes in the local environment of the fluorophore and the electronic state of the boron atom can lead to a detectable change in fluorescence intensity or wavelength, forming the basis for quantitative diol sensing.

| Parameter | Influence on Cis-Diol Recognition Mechanism |

| pH | Controls the equilibrium between the sp² (inactive) and sp³ (active) forms of the boronic acid, enabling switchable binding. researchgate.netresearchgate.net |

| Boronic Acid pKa | Determines the pH range for optimal binding; lower pKa values, as expected for this compound, allow for stronger binding at or near physiological pH. nih.gov |

| Diol Conformation | The geometric arrangement of hydroxyl groups is critical; fixed cis-diols on five-membered rings (e.g., furanoses) form more stable esters. aablocks.com |

| Aryl Substituents | Electron-withdrawing groups (e.g., Fluorine) increase Lewis acidity and lower the pKa, enhancing binding affinity at lower pH values. researchgate.netnih.gov |

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Chromatographic Methods for Boronic Acid Analysis

Chromatography is a cornerstone for the separation and analysis of components in a chemical mixture. For a compound like (7-Fluoronaphthalen-2-yl)boronic acid, various chromatographic techniques are employed to assess its purity, identify impurities, and monitor its consumption during chemical transformations such as the Suzuki-Miyaura coupling.

High-Performance Liquid Chromatography (HPLC) is a principal technique for monitoring the progress of reactions involving this compound and for evaluating the purity of the final product. waters.com In a typical application, such as a Suzuki-Miyaura cross-coupling reaction, HPLC can effectively separate the starting boronic acid from the organohalide, the coupled product, and various byproducts. rsc.org By taking aliquots from the reaction mixture at different time intervals, a quantitative profile of the reaction can be generated, allowing for the determination of reaction kinetics and endpoint. rsc.org

Reversed-phase HPLC is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. waters.com Method development focuses on optimizing mobile phase composition, pH, and gradient elution to achieve baseline resolution of all components. waters.com For purity assessment, HPLC coupled with a UV detector is standard, as the naphthalene (B1677914) ring system of the compound provides a strong chromophore. The presence of impurities is indicated by additional peaks in the chromatogram, and their levels can be quantified relative to the main compound peak. To enhance selectivity, especially in complex matrices, post-column derivatization with reagents like alizarin (B75676) can be used to generate fluorescent complexes specifically with boronic acids, allowing for highly selective detection. researchgate.netnih.govwur.nl

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile/Water with buffer (e.g., ammonium (B1175870) acetate) | Elution of components with varying polarities. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | Quantification of aromatic compounds. |

| Temperature | 25-40 °C | Improves peak shape and reproducibility. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in samples of this compound. However, boronic acids themselves are nonvolatile and thermally unstable, making direct GC analysis unsuitable. nih.gov Therefore, a crucial step is derivatization, where the boronic acid is converted into a more volatile and thermally stable analogue, typically a boronate ester. chromatographyonline.comtcichemicals.comgcms.cz

Common derivatizing agents include diols like pinacol (B44631) or triethanolamine, which react with the boronic acid to form cyclic esters. chromatographyonline.comnih.gov Once derivatized, the sample can be injected into the GC system. The components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification. This method is particularly useful for detecting trace amounts of organic impurities arising from starting materials or side reactions during the synthesis of the boronic acid.

| Derivatizing Agent | Derivative Formed | Key Advantage |

|---|---|---|

| Pinacol | Pinacol boronate ester | Forms stable, volatile cyclic ester. chromatographyonline.com |

| Triethanolamine | Triethanolamine borate (B1201080) | Quantitative conversion for boric acid analysis. nih.gov |

| Trimethylsilyl (TMS) reagents | TMS boronate ester | Increases volatility and thermal stability. tcichemicals.com |

| n-Butylboronic acid | Mixed boronate ester | Used for derivatizing compounds with diol groups. gcms.cz |

For applications requiring exceptional sensitivity and selectivity, such as quantifying trace levels of residual this compound in active pharmaceutical ingredients, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is the method of choice. scirp.orgscirp.org UPLC systems use columns with smaller particles (<2 µm) than traditional HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity. rsc.org

Coupling UPLC with tandem mass spectrometry (MS/MS) provides an additional layer of specificity. The parent ion corresponding to the boronic acid is selected in the first quadrupole, fragmented, and then specific daughter ions are monitored in the second quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for quantification down to parts-per-million (ppm) or even lower levels. researchgate.netresearchgate.net Many methods have been developed for the analysis of underivatized boronic acids, simplifying sample preparation and increasing throughput. scirp.orgscirp.org Electrospray ionization (ESI) in negative mode is often preferred for boronic acids as they readily form [M-H]⁻ ions. scirp.orgresearchgate.net

| Parameter | Typical Setting | Significance |

|---|---|---|

| Column | Sub-2 µm particle size (e.g., C18) | High efficiency and rapid separation. researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Sensitive ionization for acidic compounds. researchgate.net |

| MS Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification. researchgate.net |

| LOD/LOQ | Low ppm to ppb range | Suitable for trace impurity analysis. researchgate.net |

| Run Time | Typically 1-5 minutes | High-throughput analysis. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of this compound. semanticscholar.orgnih.gov A combination of one- and two-dimensional NMR experiments provides unambiguous confirmation of the molecule's connectivity and constitution.

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic protons on the fluoronaphthalene ring system will appear as a complex set of doublets and multiplets, with their chemical shifts and coupling constants being characteristic of the substitution pattern.

¹³C NMR: Reveals the number and type of carbon atoms in the molecule. The carbon directly bonded to the boron atom often shows a characteristically broad signal due to quadrupolar relaxation of the boron nucleus. rsc.org

¹⁹F NMR: This is particularly informative for this compound. A single resonance will be observed for the fluorine atom, and its chemical shift provides information about the electronic environment. ¹⁹F NMR is also highly sensitive to changes in the molecular structure, making it a valuable probe for monitoring reactions. rsc.orggrafiati.com

¹¹B NMR: As a boron-containing compound, ¹¹B NMR is essential. The chemical shift of the boron atom confirms the presence of the boronic acid group (B(OH)₂) and can be used to study its interactions, such as the formation of boronate esters or "ate" complexes upon addition of a base during a Suzuki reaction. grafiati.comresearchgate.net

Beyond simple structural confirmation, NMR is a powerful tool for mechanistic studies. libretexts.org For instance, monitoring a Suzuki-Miyaura coupling reaction by NMR can help identify key intermediates, such as the palladium-oxygen-boron linkages that form during the transmetalation step. libretexts.orgacs.orgnih.gov The changes in the ¹¹B and ¹⁹F NMR spectra upon addition of reagents can provide direct evidence for the formation of catalytically active species. grafiati.com

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Information Provided |

|---|---|---|

| ¹H | 7.5 - 8.5 | Aromatic proton environment and coupling. |

| ¹³C | 110 - 140 | Carbon skeleton; C-B bond (often broad). rsc.org |

| ¹⁹F | -110 to -120 | Presence and electronic environment of fluorine. rsc.org |

| ¹¹B | 28 - 33 | Confirms trigonal boronic acid structure. rsc.org |

Mass Spectrometry Techniques for Identification and Monitoring

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). mdpi.com It is most often coupled with a chromatographic inlet like HPLC or UPLC, but direct infusion analysis is also possible.

Electrospray ionization (ESI) is a soft ionization technique well-suited for boronic acids. nih.govresearchgate.net In ESI-MS, arylboronic acids can be observed in both positive and negative ion modes. In negative mode, the deprotonated molecule [M-H]⁻ is commonly seen. However, the analysis of boronic acids can be complicated by their tendency to undergo dehydration in the gas phase to form cyclic trimers known as boroxines. nih.gov This can lead to the observation of ions corresponding to the trimer, which can complicate spectral interpretation. Optimized ESI source conditions can help minimize the formation of these and other adducts. rsc.org

Mass spectrometry is also invaluable for reaction monitoring. By analyzing the mass spectra of a reaction mixture over time, one can track the disappearance of the reactant ion (m/z for the boronic acid) and the appearance of the product ion. This allows for rapid, qualitative, and semi-quantitative assessment of reaction conversion. It is also highly effective for identifying byproducts and potential intermediates, providing critical insights into the reaction mechanism. nih.gov

| Ion Type | Typical Observation | Origin/Comment |

|---|---|---|

| [M-H]⁻ | Observed in negative ESI mode | Deprotonated parent molecule. researchgate.net |

| [M+H]⁺ | Observed in positive ESI mode | Protonated parent molecule. |

| [M+Na]⁺ | Observed in positive ESI mode | Sodium adduct, common impurity. |

| Boroxine Ions | [M₃-3H₂O-H]⁻ or [M₃-3H₂O+H]⁺ | Cyclic trimer formed by dehydration. nih.gov |

| Solvent Adducts | e.g., [M+CH₃COO]⁻ | Adducts with mobile phase components. rsc.org |

Future Research Directions and Challenges

Development of Novel Synthetic Routes to (7-Fluoronaphthalen-2-yl)boronic Acid and Analogs

The synthesis of this compound and its derivatives remains a critical area for development. Current synthetic strategies often rely on multi-step processes that can be inefficient and costly. Future research will likely focus on more direct and sustainable methods.

Key Research Objectives and Challenges:

Improving Efficiency and Scalability: A primary challenge is the development of synthetic routes that are not only high-yielding but also scalable for potential industrial applications. This includes minimizing the number of synthetic steps and purification processes.

Exploring Greener Synthetic Methodologies: Future synthetic strategies should aim to incorporate principles of green chemistry. This could involve the use of less hazardous solvents, renewable starting materials, and catalytic methods that reduce waste generation. For instance, flow chemistry has been shown to be a promising approach for the synthesis of some phenylboronic acids by suppressing side reactions. nih.gov

Synthesis of Analogs: The synthesis of a library of analogs with varied substitution patterns on the naphthalene (B1677914) core is essential for structure-activity relationship (SAR) studies. This will enable the fine-tuning of electronic and steric properties for specific applications. The challenge lies in developing regioselective methods to introduce functional groups at desired positions.

Novel Precursor Synthesis: Research into new ways to synthesize precursors, such as functionalized fluoronaphthalenes, is also crucial. Traditional methods like the Schiemann reaction, starting from naphthalidine, can be cumbersome. google.com Exploring direct C-H activation and borylation of 7-fluoronaphthalene could provide a more atom-economical route.

| Research Focus | Key Challenges | Potential Approaches |

| Route Optimization | Low yields, multi-step synthesis, scalability. | One-pot reactions, continuous flow synthesis. |

| Green Chemistry | Use of hazardous reagents and solvents. | Biocatalysis, water-based synthesis, energy-efficient methods. |

| Analog Development | Poor regioselectivity, limited functional group tolerance. | Directed ortho-metalation, late-stage functionalization. |

| Precursor Synthesis | Inefficient and hazardous precursor preparation. | C-H activation/borylation, novel fluorination techniques. |

Exploration of New Catalytic Applications

Arylboronic acids are cornerstones of modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties conferred by the fluorine atom and the extended π-system of the naphthalene ring in this compound make it an intriguing candidate for new catalytic applications.

Future Research Avenues:

Asymmetric Catalysis: Developing chiral ligands that can coordinate with the boronic acid moiety to induce enantioselectivity in reactions is a significant area of interest. The fluoronaphthyl group could play a key role in establishing specific chiral environments.

Photoredox Catalysis: Arylboronic acids can serve as precursors to aryl radicals under photoredox conditions. rsc.org Investigating the potential of this compound in visible-light-mediated reactions could open up new pathways for C-C and C-heteroatom bond formation.

Dehydrative Condensations: Arylboronic acids have emerged as effective catalysts for dehydrative reactions, such as esterifications and amidations. nih.gov Future work could explore the catalytic efficacy of this compound in these transformations, potentially leveraging the Lewis acidity of the boron center. nih.gov

Polymerization Catalysis: The bifunctional nature of this compound (a boronic acid and a fluorinated aromatic system) could be exploited in the design of new polymerization catalysts or as a monomer in the synthesis of specialty polymers.

Advanced Materials Design Leveraging this compound Subunits

The incorporation of this compound into larger molecular architectures could lead to the development of advanced materials with novel optical, electronic, and sensing properties.

Potential Applications and Research Goals:

Organic Electronics: The fluoronaphthalene core is an interesting building block for organic semiconductors. Its integration into conjugated polymers could influence charge transport properties, making it relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The use of fluoronaphthalene derivatives as solvent additives has already been shown to enhance organic solar cell performance. chemicalbook.com

Fluorescent Sensors: Boronic acids are well-known for their ability to reversibly bind with diols, such as saccharides. The inherent fluorescence of the naphthalene moiety could be modulated upon binding to an analyte, forming the basis for a "turn-on" or "turn-off" fluorescent sensor. The challenge is to design systems with high selectivity and sensitivity for specific diols.

Self-Healing Materials and Hydrogels: Boronic acids can form reversible covalent bonds (boronic esters), which is a key principle in the design of self-healing polymers and hydrogels. rsc.org Incorporating the this compound subunit could introduce additional properties like fluorescence or altered mechanical strength into these dynamic materials.

Crystal Engineering: As a building block, this molecule offers hydrogen bond donor and acceptor capabilities, making it suitable for designing co-crystals with tailored properties for applications in electronics and pharmaceuticals. diva-portal.org

Bridging Theoretical and Experimental Research for Predictive Chemistry

A synergistic approach combining computational modeling and experimental validation is crucial for accelerating the discovery and optimization of applications for this compound.

Challenges and Future Directions:

Accurate Computational Models: A significant challenge is the development of theoretical models that can accurately predict the properties and reactivity of this molecule. This includes accurately computing intermolecular interactions, reaction energy barriers, and excited-state properties. diva-portal.org Density Functional Theory (DFT) has emerged as a valuable tool, but accurately modeling dispersion interactions remains a hurdle. diva-portal.orgaip.org

Predicting Reaction Outcomes: Computational studies can provide mechanistic insights into potential catalytic cycles, helping to rationalize experimental observations and guide the design of more efficient catalysts. For example, understanding the mechanism of exchange in boronic esters is fundamental to tuning the kinetics of dynamic bonds in materials. rsc.org

Materials Property Simulation: Theoretical modeling can be used to predict the electronic and optical properties of materials incorporating the this compound subunit, thereby guiding synthetic efforts toward materials with desired characteristics.

Understanding pKa and Lewis Acidity: While experimental methods exist to determine the acidity of boronic acids, theoretical calculations have often shown poor correlation with experimental values. mdpi.com Improving computational methods to accurately predict the pKa and Lewis acidity of this compound is essential for understanding its behavior in biological systems and catalytic processes.

Q & A

Q. What design principles enable boronic acid-containing hydrogels to achieve glucose-responsive insulin release?

- Methodological Answer : Poly(3-acrylamidophenylboronic acid) (PAPBA) hydrogels crosslink via boroxines at low glucose. At high glucose, diol binding disrupts crosslinks, swelling the matrix. Key parameters:

| Parameter | Value |

|---|---|

| Glucose sensitivity | 1–30 mM (physiological range) |

| Response time | <10 min |

| In vitro release profiles align with first-order kinetics (R² >0.95) . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.